Octaphenyloxatetrasilolane
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Overview
Description
Preparation Methods
Octaphenyloxatetrasilolane is typically produced industrially by one of two processes:
Hydrolysis of Diphenyldichlorosilane: This method involves the hydrolysis of diphenyldichlorosilane under controlled conditions to yield this compound.
Hydrolysis of Diphenyldialkoxysilanes: Similar to the first method, this process involves the hydrolysis of diphenyldialkoxysilanes to produce the desired compound.
Chemical Reactions Analysis
Octaphenyloxatetrasilolane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted siloxanes and silanols .
Scientific Research Applications
Octaphenyloxatetrasilolane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of high-temperature resistant phenyl silicone oils and other polymers.
Biology: Employed in the development of bioactive compounds and materials for biomedical applications.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and drug delivery systems.
Industry: Applied in the production of high-performance materials, coatings, and adhesives
Mechanism of Action
The mechanism by which octaphenyloxatetrasilolane exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, leading to the formation of stable and reactive intermediates. These intermediates can then interact with biological molecules, leading to various effects such as the inhibition of enzyme activity or the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Octaphenyloxatetrasilolane can be compared with other similar compounds, such as:
Hexaphenylcyclotrisiloxane: Similar in structure but contains fewer silicon and oxygen atoms.
Tetraphenylcyclotetrasiloxane: Contains fewer phenyl groups compared to this compound.
The uniqueness of this compound lies in its higher number of phenyl groups and its ability to form stable, high-temperature resistant polymers. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance .
Properties
CAS No. |
18826-21-6 |
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Molecular Formula |
C48H40OSi4 |
Molecular Weight |
745.2 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octakis-phenyloxatetrasilolane |
InChI |
InChI=1S/C48H40OSi4/c1-9-25-41(26-10-1)50(42-27-11-2-12-28-42)49-51(43-29-13-3-14-30-43,44-31-15-4-16-32-44)53(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H |
InChI Key |
LUVNXQXVUXCBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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